molecular formula C8H13ClN2S B13468415 (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride

(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13468415
M. Wt: 204.72 g/mol
InChI Key: QFHTXYRKJUQXDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles under mild conditions . These methods can be adapted to synthesize (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride by selecting suitable starting materials and reaction conditions.

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like chloroform, ethanol, or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 or C-5 positions .

Scientific Research Applications

(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride is unique due to its specific structural features, including the cyclopropylmethyl group and the 1,3-thiazol-5-ylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

1-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-2-7(1)3-9-4-8-5-10-6-11-8;/h5-7,9H,1-4H2;1H

InChI Key

QFHTXYRKJUQXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CN=CS2.Cl

Origin of Product

United States

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